molecular formula C15H10F4O4 B14065346 (6-Fluoro-4'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid

(6-Fluoro-4'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid

Cat. No.: B14065346
M. Wt: 330.23 g/mol
InChI Key: FJOZBYVSOBJMJZ-UHFFFAOYSA-N
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Description

(6-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid is a complex organic compound characterized by the presence of fluorine and trifluoromethoxy groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Biphenyl Core: This can be achieved through Suzuki coupling reactions, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.

    Introduction of Fluorine and Trifluoromethoxy Groups: These groups can be introduced via electrophilic aromatic substitution reactions using appropriate fluorinating agents and trifluoromethoxy reagents.

    Hydroxyacetic Acid Functionalization:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the hydroxyacetic acid moiety can be reduced to form an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

    Oxidation: Formation of (6-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-acetic acid.

    Reduction: Formation of (6-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-ethanol.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (6-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study the interactions of fluorinated aromatic compounds with biological macromolecules. Its fluorine atoms can serve as markers in NMR spectroscopy, providing insights into molecular dynamics and interactions.

Medicine

In medicine, (6-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (6-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid involves its interaction with specific molecular targets. The fluorine atoms and trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The hydroxyacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (6-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine
  • (5-Ethoxy-6-fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)boronic acid

Uniqueness

Compared to similar compounds, (6-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid stands out due to its hydroxyacetic acid moiety, which imparts unique chemical reactivity and biological activity

Properties

Molecular Formula

C15H10F4O4

Molecular Weight

330.23 g/mol

IUPAC Name

2-[4-fluoro-3-[4-(trifluoromethoxy)phenyl]phenyl]-2-hydroxyacetic acid

InChI

InChI=1S/C15H10F4O4/c16-12-6-3-9(13(20)14(21)22)7-11(12)8-1-4-10(5-2-8)23-15(17,18)19/h1-7,13,20H,(H,21,22)

InChI Key

FJOZBYVSOBJMJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)C(C(=O)O)O)F)OC(F)(F)F

Origin of Product

United States

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